molecular formula C6H15NO B12956726 (S)-2-(aminomethyl)pentan-1-ol

(S)-2-(aminomethyl)pentan-1-ol

Katalognummer: B12956726
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: WXEANJGEMOJGSH-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(aminomethyl)pentan-1-ol is a chiral compound with a primary alcohol and an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). Another method involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(aminomethyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, chromium trioxide (CrO3)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(aminomethyl)pentanal, 2-(aminomethyl)pentanoic acid

    Reduction: 2-(aminomethyl)pentane

    Substitution: 2-(aminomethyl)pentyl chloride, 2-(aminomethyl)pentyl bromide

Wissenschaftliche Forschungsanwendungen

(S)-2-(aminomethyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (S)-2-(aminomethyl)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective binding to specific receptors, modulating their function and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(aminomethyl)pentan-1-ol: The enantiomer of (S)-2-(aminomethyl)pentan-1-ol, with similar chemical properties but different biological activities.

    2-(aminomethyl)butan-1-ol: A shorter-chain analog with similar functional groups but different physical and chemical properties.

    2-(aminomethyl)hexan-1-ol: A longer-chain analog with similar functional groups but different solubility and reactivity.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity in chemical reactions. Its combination of a primary alcohol and an amine group also provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C6H15NO

Molekulargewicht

117.19 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)pentan-1-ol

InChI

InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1

InChI-Schlüssel

WXEANJGEMOJGSH-LURJTMIESA-N

Isomerische SMILES

CCC[C@@H](CN)CO

Kanonische SMILES

CCCC(CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.